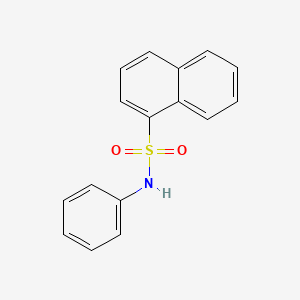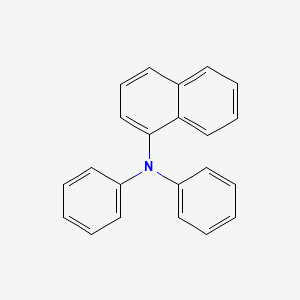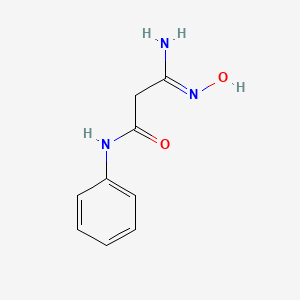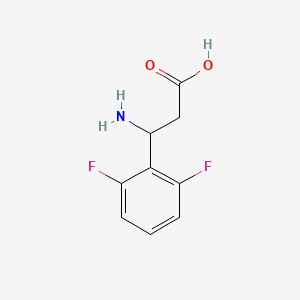
ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate
Descripción general
Descripción
The compound “ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate” appears to contain several functional groups, including an ethyl group, an anilino group (which is a type of amino group attached to a phenyl ring), a cyano group, a methylsulfanyl group, and a propenoate group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the anilino group might participate in reactions typical of amines, and the cyano group might undergo reactions typical of nitriles .Aplicaciones Científicas De Investigación
1. Radical-Carbon Bond-Forming Reactions
Ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate has been utilized in radical carbon–carbon bond-forming reactions. These reactions demonstrate significant efficiency and stereoselectivity, as highlighted in the study by Gómez et al. (1994), where the compound was used in the presence of carbon-centred radicals, leading to the formation of reduced and coupled products (Gómez, López, & Fraser-Reid, 1994).
2. Molecular Structural Analysis
Liu et al. (2012) conducted a study focusing on the molecular structural analysis of similar compounds. Although not directly examining ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate, insights into the molecular structure and bonding characteristics can be inferred from related studies, which can be pivotal in understanding its chemical properties and applications (Liu, Zhang, Cai, Xu, & Shen, 2012).
3. Supramolecular Interactions
Zhang et al. (2011) explored the supramolecular interactions in compounds similar to ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate. Their study highlighted the presence of rare N⋯π and O⋯π interactions, which are crucial for understanding the compound's potential in forming complex molecular structures (Zhang, Wu, & Zhang, 2011).
4. Synthesis and Transformation
The synthesis and transformation of related compounds provide insights into the chemical versatility of ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate. For instance, Bevk et al. (2001) detailed the synthesis and reactions of a similar compound, suggesting the potential for creating a variety of chemically modified derivatives (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).
5. Quantum Calculations and Theoretical Analysis
Ramazani et al. (2017) conducted quantum calculations and theoretical analyses on a structurally similar compound. Their work involved optimizing the geometry using theoretical methods and examining various electronic properties, which can be extrapolated to understand the electronic structure of ethyl (Z)-3-anilino-2-cyano-3-(methylsulfanyl)-2-propenoate (Ramazani, Sheikhi, & Yahyaei, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11(9-14)12(18-2)15-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJJUZCQEIWUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(NC1=CC=CC=C1)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400769 | |
| Record name | MS-6201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-anilino-2-cyano-3-methylsulfanylprop-2-enoate | |
CAS RN |
61485-25-4 | |
| Record name | MS-6201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

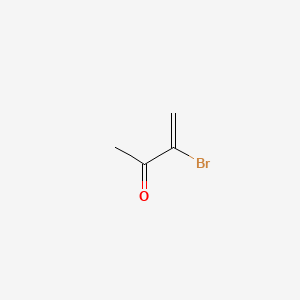
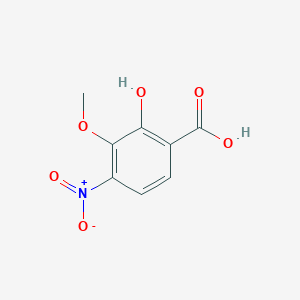
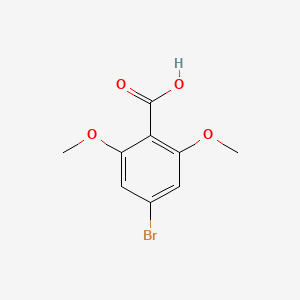
![4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3054583.png)
